molecular formula C9H10ClNO2 B3030582 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone CAS No. 923289-36-5

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Cat. No. B3030582
CAS RN: 923289-36-5
M. Wt: 199.63
InChI Key: MVFUMUMEMBVBLZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 923289-36-5 . It has a molecular weight of 199.64 . The compound appears as a light brown to brown powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-amino-3-chloro-4-methoxyphenyl)ethanone . The InChI code is 1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3 . This indicates the compound has 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is a light brown to brown powder or crystals . It is stored at room temperature .

Scientific Research Applications

Biological Potential of Indole Derivatives

“1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone” is a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-Inflammatory Activity

Indole derivatives have also been studied for their anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new anticancer derivatives .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities . This makes them potentially useful in the development of new antimicrobial drugs.

Antidiabetic Activity

Indole derivatives have been studied for their antidiabetic properties . This makes them potentially useful in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have shown potential as antimalarial agents . This makes them potentially useful in the treatment of malaria.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(2-amino-3-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFUMUMEMBVBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652103
Record name 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

CAS RN

923289-36-5
Record name 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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